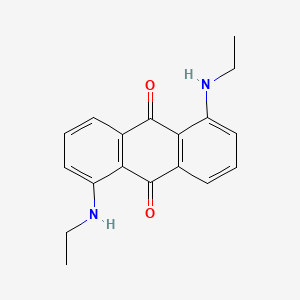
9,10-Anthracenedione, 1,5-bis(ethylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Anthracenedione, 1,5-bis(ethylamino)- is a synthetic organic compound belonging to the anthraquinone family. This compound is characterized by its two ethylamino groups attached to the 1 and 5 positions of the anthracenedione core. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1,5-bis(ethylamino)- typically involves the following steps:
Starting Material: The process begins with 9,10-anthracenedione, a commercially available compound.
Amination Reaction: The anthracenedione undergoes a nucleophilic substitution reaction with ethylamine. This reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation.
Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 100-150°C) and may require a solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of 9,10-Anthracenedione, 1,5-bis(ethylamino)- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reactants: Large quantities of 9,10-anthracenedione and ethylamine are handled in controlled environments.
Continuous Flow Reactors: Industrial synthesis often employs continuous flow reactors to ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: 9,10-Anthracenedione, 1,5-bis(ethylamino)- can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives, which are important intermediates in various chemical processes.
Substitution: The ethylamino groups can participate in substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Reaction Conditions: These reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various functionalized anthraquinone derivatives.
科学的研究の応用
9,10-Anthracenedione, 1,5-bis(ethylamino)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research has shown potential antitumor activity, making it a candidate for cancer treatment studies.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism by which 9,10-Anthracenedione, 1,5-bis(ethylamino)- exerts its effects involves:
DNA Intercalation: The compound can intercalate into DNA, disrupting the normal function of the DNA molecule and inhibiting replication and transcription.
Inhibition of Enzymes: It can inhibit enzymes involved in DNA synthesis, leading to cell cycle arrest and apoptosis.
Reactive Oxygen Species (ROS) Generation: The compound can generate reactive oxygen species, causing oxidative damage to cellular components.
類似化合物との比較
Mitoxantrone: A similar anthraquinone derivative used in cancer treatment.
Doxorubicin: Another anthraquinone-based compound with potent antitumor activity.
Daunorubicin: Similar in structure and function to doxorubicin, used in chemotherapy.
Uniqueness:
Selective Activity: 9,10-Anthracenedione, 1,5-bis(ethylamino)- has shown selective activity against certain tumor types, making it a valuable compound for targeted cancer therapy.
Lower Toxicity: Compared to some other anthraquinone derivatives, it may exhibit lower toxicity, making it a safer option for therapeutic use.
特性
CAS番号 |
162441-61-4 |
|---|---|
分子式 |
C18H18N2O2 |
分子量 |
294.3 g/mol |
IUPAC名 |
1,5-bis(ethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H18N2O2/c1-3-19-13-9-5-7-11-15(13)17(21)12-8-6-10-14(20-4-2)16(12)18(11)22/h5-10,19-20H,3-4H2,1-2H3 |
InChIキー |
PZXBRPVCGMJSLE-UHFFFAOYSA-N |
正規SMILES |
CCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)NCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


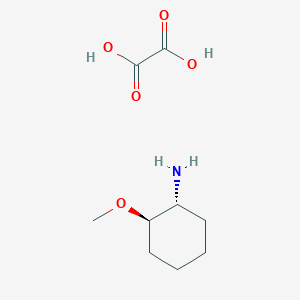
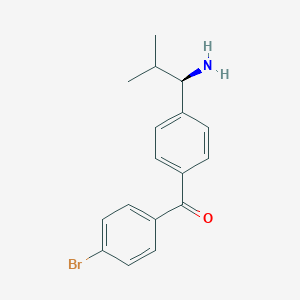
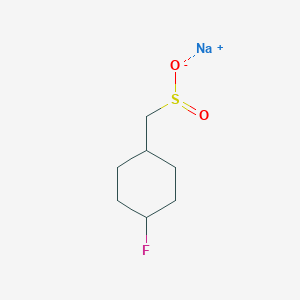
![2,5-Diphenylbenzo[d]oxazole](/img/structure/B13124830.png)
![1-Methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13124839.png)

![2-(Trifluoromethyl)-1H-naphtho[1,2-d]imidazole](/img/structure/B13124842.png)
![2-([2,3'-Bipyridin]-4-yl)acetonitrile](/img/structure/B13124846.png)
![2-Bromo-6-iodo-1H-benzo[d]imidazole](/img/structure/B13124850.png)
![Pyrido[4,3-d]pyrimidine,5,6,7,8-tetrahydro-2-methyl-,dihydrochloride](/img/structure/B13124856.png)
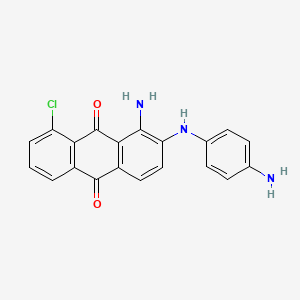
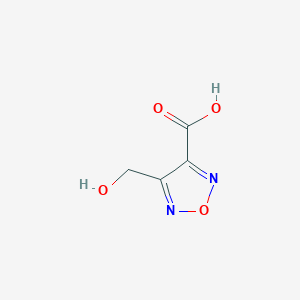

![lithium;3-carboxy-5,7,8-trihydroxy-4-methyl-9,10-dioxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracen-2-olate](/img/structure/B13124876.png)
